molecular formula C21H26N2O4 B10887845 (2,3-Dimethoxyphenyl)[4-(3-methoxybenzyl)piperazin-1-yl]methanone

(2,3-Dimethoxyphenyl)[4-(3-methoxybenzyl)piperazin-1-yl]methanone

Cat. No.: B10887845
M. Wt: 370.4 g/mol
InChI Key: VMTWCIXBECCBFO-UHFFFAOYSA-N
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Description

(2,3-DIMETHOXYPHENYL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of methoxy groups attached to a phenyl ring and a piperazine moiety linked to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-DIMETHOXYPHENYL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry. This method allows for the efficient and scalable production of complex organic molecules by continuously flowing reactants through a reactor under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

(2,3-DIMETHOXYPHENYL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2,3-DIMETHOXYPHENYL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,3-DIMETHOXYPHENYL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2,3-DIMETHOXYPHENYL)[4-(3-METHOXYBENZYL)PIPERAZINO]ETHANONE: Similar structure but with an ethanone group instead of methanone.

    (2,3-DIMETHOXYPHENYL)[4-(3-METHOXYBENZYL)PIPERAZINO]PROPANE: Similar structure but with a propane group instead of methanone.

Uniqueness

(2,3-DIMETHOXYPHENYL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE is unique due to its specific arrangement of methoxy groups and the piperazine moiety, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

(2,3-dimethoxyphenyl)-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C21H26N2O4/c1-25-17-7-4-6-16(14-17)15-22-10-12-23(13-11-22)21(24)18-8-5-9-19(26-2)20(18)27-3/h4-9,14H,10-13,15H2,1-3H3

InChI Key

VMTWCIXBECCBFO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC

Origin of Product

United States

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